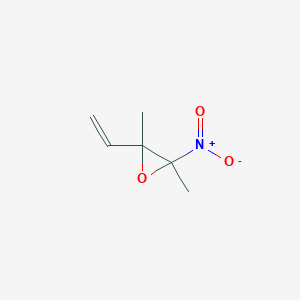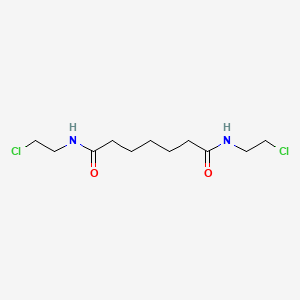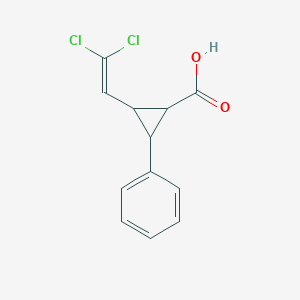![molecular formula C35H32F6N2O4 B14512199 N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] CAS No. 62578-23-8](/img/structure/B14512199.png)
N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] is a chemical compound that belongs to the class of bis-ureas. This compound is characterized by the presence of a heptane-1,7-diyl linker between two N-phenyl-4-(trifluoromethoxy)benzamide groups. The trifluoromethoxy group is known for its lipophilic properties, which can enhance the biological activity of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with heptane-1,7-diamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. For instance, one method involves reacting 0.2 g of 4-(trifluoromethoxy)phenyl isocyanate with 0.064 g of heptane-1,7-diamine to obtain the desired product with a yield of 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Wissenschaftliche Forschungsanwendungen
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] has several scientific research applications:
Industry: Its lipophilic properties make it useful in the design of materials with specific hydrophobic characteristics.
Wirkmechanismus
The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] involves its interaction with molecular targets such as soluble epoxide hydrolase. The compound forms additional hydrogen bonds in the active site of the enzyme, inhibiting its activity. This inhibition can modulate the metabolism of fatty acids, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]: This compound is similar in structure but contains a difluoromethoxy group instead of a trifluoromethoxy group.
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)phenylurea]: Another similar compound with a urea linkage instead of a benzamide linkage.
Uniqueness
The presence of the trifluoromethoxy group in N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] enhances its lipophilicity and biological activity compared to similar compounds. This makes it a more potent inhibitor of soluble epoxide hydrolase and potentially more effective in therapeutic applications .
Eigenschaften
CAS-Nummer |
62578-23-8 |
|---|---|
Molekularformel |
C35H32F6N2O4 |
Molekulargewicht |
658.6 g/mol |
IUPAC-Name |
N-phenyl-4-(trifluoromethoxy)-N-[7-(N-[4-(trifluoromethoxy)benzoyl]anilino)heptyl]benzamide |
InChI |
InChI=1S/C35H32F6N2O4/c36-34(37,38)46-30-20-16-26(17-21-30)32(44)42(28-12-6-4-7-13-28)24-10-2-1-3-11-25-43(29-14-8-5-9-15-29)33(45)27-18-22-31(23-19-27)47-35(39,40)41/h4-9,12-23H,1-3,10-11,24-25H2 |
InChI-Schlüssel |
SGLOZNXAASCKSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCCCCCCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)

![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)


